molecular formula C8H7BrF2 B6229348 1-bromo-2-(2,2-difluoroethyl)benzene CAS No. 1027513-80-9

1-bromo-2-(2,2-difluoroethyl)benzene

Cat. No.: B6229348
CAS No.: 1027513-80-9
M. Wt: 221.04 g/mol
InChI Key: YTIGSEZQCNWTSK-UHFFFAOYSA-N
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Description

1-Bromo-2-(2,2-difluoroethyl)benzene (C₈H₇BrF₂) is an ortho-substituted bromobenzene derivative featuring a 2,2-difluoroethyl side chain. Its molecular structure (SMILES: C1=CC=C(C(=C1)CC(F)F)Br) highlights the bromine atom at the 1-position and the difluoroethyl group at the 2-position of the benzene ring . The compound’s electronic properties are influenced by the electron-withdrawing effects of both bromine and fluorine atoms, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its collision cross-section and structural parameters (e.g., bond angles, distances) have been computationally predicted but require experimental validation .

Properties

CAS No.

1027513-80-9

Molecular Formula

C8H7BrF2

Molecular Weight

221.04 g/mol

IUPAC Name

1-bromo-2-(2,2-difluoroethyl)benzene

InChI

InChI=1S/C8H7BrF2/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4,8H,5H2

InChI Key

YTIGSEZQCNWTSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(F)F)Br

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(2,2-difluoroethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 2-(2,2-difluoroethyl)benzene using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(2,2-difluoroethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation: The compound can be oxidized to form corresponding difluoroethylbenzene derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-(2,2-difluoroethyl)benzene.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or amines in polar solvents such as ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Nucleophilic Substitution: Products include 2-(2,2-difluoroethyl)phenol, 2-(2,2-difluoroethyl)benzonitrile, and 2-(2,2-difluoroethyl)aniline.

    Oxidation: Products include difluoroethylbenzene derivatives with various functional groups.

    Reduction: The major product is 2-(2,2-difluoroethyl)benzene.

Scientific Research Applications

1-Bromo-2-(2,2-difluoroethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-bromo-2-(2,2-difluoroethyl)benzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. The molecular targets and pathways involved vary based on the specific application and the nature of the nucleophile or other reactants used.

Comparison with Similar Compounds

Substituent Effects: Fluorinated Ethyl Groups

  • 1-Bromo-2-(1,1-difluoroethyl)benzene: This positional isomer has fluorine atoms on the same carbon of the ethyl group (1,1-difluoroethyl).
  • 1-Bromo-2-(2,2-difluorovinyl)benzene :
    Replacing the ethyl group with a difluorovinyl moiety introduces a conjugated double bond. This enhances electrophilicity, enabling participation in Pd-catalyzed C-H arylation reactions to form dibenzooxepines, a pharmaceutically relevant scaffold .

Substituent Diversity: Alternative Functional Groups

  • 1-Bromo-2-(2,2-difluorocyclopropoxy)benzene :
    The difluorocyclopropoxy group introduces ring strain and increased lipophilicity. Such structural modifications may improve metabolic stability in drug candidates compared to linear substituents like difluoroethyl .

Halogen and Fluorine Positional Isomers

  • 1-Bromo-4-fluoro-2-methylbenzene :
    Substitution of the difluoroethyl group with a methyl and fluorine atom at the para position reduces steric hindrance and electron-withdrawing effects. This simplifies synthetic routes but diminishes utility in reactions requiring strong inductive effects .
  • 1-Bromo-2-(bromomethyl)-3-(difluoromethyl)benzene :
    The additional bromomethyl group increases molecular weight (C₈H₆Br₂F₂) and reactivity in nucleophilic substitutions, while the difluoromethyl group offers distinct electronic properties compared to difluoroethyl .

Physicochemical and Reactivity Comparison

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity Highlights
1-Bromo-2-(2,2-difluoroethyl)benzene C₈H₇BrF₂ 229.04 Br, 2,2-difluoroethyl Cross-coupling, arylations
1-Bromo-2-(2,2-difluorovinyl)benzene C₈H₅BrF₂ 227.03 Br, 2,2-difluorovinyl Pd-catalyzed C-H activation
1-Bromo-2-(1,1-difluoroethyl)benzene C₈H₇BrF₂ 229.04 Br, 1,1-difluoroethyl Positional isomer effects on reactivity
1-Bromo-2-(difluorocyclopropoxy)benzene C₉H₇BrF₂O 273.05 Br, difluorocyclopropoxy Enhanced metabolic stability

Electronic and Steric Effects

  • Electron-Withdrawing Capacity: The 2,2-difluoroethyl group in the target compound exhibits stronger inductive effects than non-fluorinated analogs (e.g., ethyl or methyl groups), facilitating nucleophilic aromatic substitutions .

Biological Activity

1-Bromo-2-(2,2-difluoroethyl)benzene, also known as a difluorinated aromatic compound, has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties. The incorporation of fluorine atoms into organic molecules often enhances their biological activity, making them valuable in drug development and other applications.

  • Molecular Formula : C₈H₇BrF₂
  • Molecular Weight : 221.04 g/mol
  • CAS Number : 74492-20-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its functional groups. The bromo and difluoroethyl substituents can participate in nucleophilic substitutions and other chemical reactions that influence cellular processes. The specific pathways and molecular targets vary depending on the derivatives formed from this compound.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Specific derivatives have shown effectiveness against different cancer cell lines, indicating a promising avenue for therapeutic development .

Study on Antimicrobial Activity

A comparative study analyzed the antimicrobial efficacy of several difluorinated benzene derivatives, including this compound. The results demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to established antibiotics, highlighting its potential as a lead compound for further development.

Compound NameMIC (µg/mL)Bacterial Strain
This compound32Staphylococcus aureus
1-Bromo-2-fluorobenzene64Staphylococcus aureus
Control (Ciprofloxacin)16Staphylococcus aureus

Study on Anticancer Activity

In vitro studies conducted on various cancer cell lines revealed that this compound induced significant cytotoxicity. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC₅₀ values of 15 µM and 20 µM respectively. These findings suggest that the compound may serve as a scaffold for developing new anticancer drugs .

Cell LineIC₅₀ (µM)Treatment Duration (hrs)
MCF-71548
A5492048

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